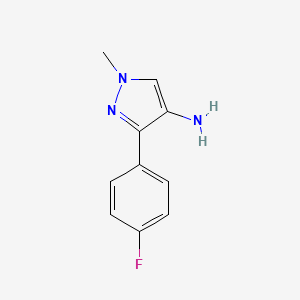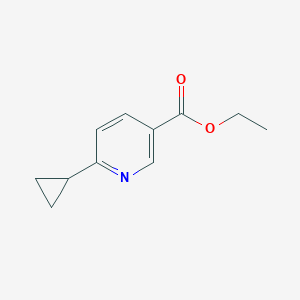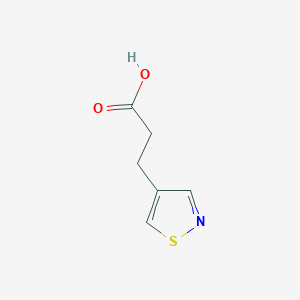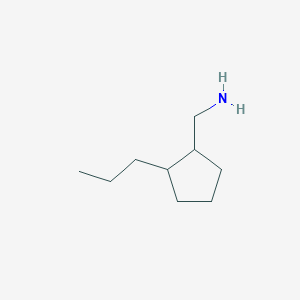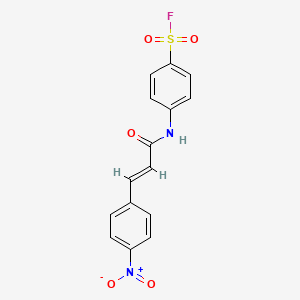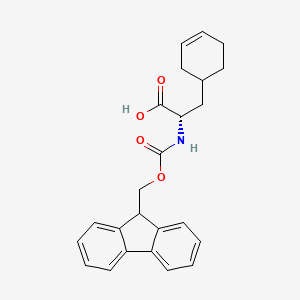
Methyl 6-chloro-2-iodo-5-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-2-iodo-5-methylnicotinate is a chemical compound with the molecular formula C8H7ClINO2 and a molecular weight of 311.5 g/mol It is a derivative of nicotinic acid and is characterized by the presence of chlorine, iodine, and methyl groups attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-iodo-5-methylnicotinate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The specific conditions for the synthesis of this compound may include the use of solvents like toluene or ethanol, bases such as potassium carbonate, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-chloro-2-iodo-5-methylnicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
Methyl 6-chloro-2-iodo-5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-chloro-2-iodo-5-methylnicotinate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets may vary depending on the application but often involve binding to enzymes or receptors, leading to changes in cellular processes. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparación Con Compuestos Similares
Methyl 6-chloro-2-iodo-5-methylnicotinate can be compared with other similar compounds, such as:
Methyl 6-chloro-5-iodo-2-methylnicotinate: Similar in structure but with different positioning of the iodine and chlorine atoms.
Methyl nicotinate: Lacks the chlorine and iodine substituents, resulting in different chemical properties and applications.
Propiedades
Fórmula molecular |
C8H7ClINO2 |
|---|---|
Peso molecular |
311.50 g/mol |
Nombre IUPAC |
methyl 6-chloro-2-iodo-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-4-3-5(8(12)13-2)7(10)11-6(4)9/h3H,1-2H3 |
Clave InChI |
BLTHSOMWZQCTDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1Cl)I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


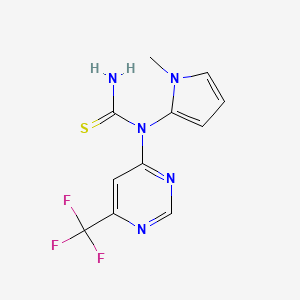
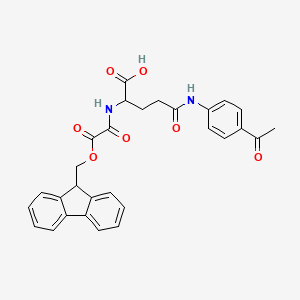
![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)

